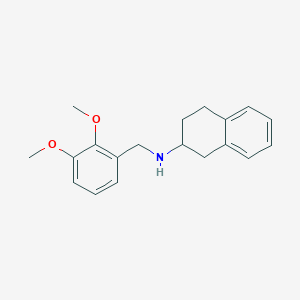![molecular formula C22H31N3O2 B6015928 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6015928.png)
9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of quinoline and diazaspirodecane moieties in its structure suggests potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Derivative: The starting material, 2-methoxyquinoline, is synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The quinoline derivative is then alkylated with 2-methoxyethyl bromide under basic conditions to introduce the 2-methoxyethyl group.
Spirocyclization: The alkylated quinoline is reacted with a suitable diamine, such as 1,2-diaminocyclohexane, under acidic conditions to form the spiro linkage, resulting in the formation of the diazaspirodecane ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and quinoline moieties, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as spiro-based polymers.
作用機序
The mechanism of action of 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets, while the spiro linkage provides structural stability and enhances the compound’s bioavailability.
類似化合物との比較
Similar Compounds
- 9-(2-Hydroxyethyl)-2-[(2-hydroxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane
- 9-(2-Ethoxyethyl)-2-[(2-ethoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane
Uniqueness
Compared to similar compounds, 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane stands out due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance the compound’s solubility and facilitate its interaction with biological targets, making it a promising candidate for further research and development.
特性
IUPAC Name |
9-(2-methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-26-13-12-24-10-5-8-22(16-24)9-11-25(17-22)15-19-14-18-6-3-4-7-20(18)23-21(19)27-2/h3-4,6-7,14H,5,8-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGKAVPJSSCYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC4=CC=CC=C4N=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6015846.png)
![2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B6015856.png)
![(3-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanone](/img/structure/B6015860.png)
![N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide](/img/structure/B6015871.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6015876.png)
![1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyethanone](/img/structure/B6015877.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B6015879.png)
![4-(2-thienyl)-2-thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6015884.png)
![6-methyl-4-{4-[(4-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one](/img/structure/B6015898.png)
![[5-[(2-Methylbenzimidazol-1-yl)methyl]-1,2-oxazol-3-yl]-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B6015900.png)
![4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)quinoline](/img/structure/B6015908.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B6015919.png)
![4-{[(5-benzyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B6015931.png)

